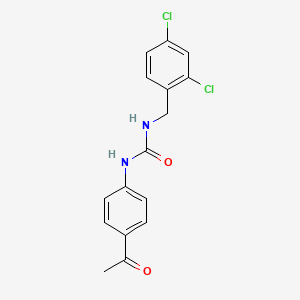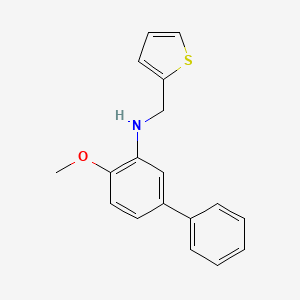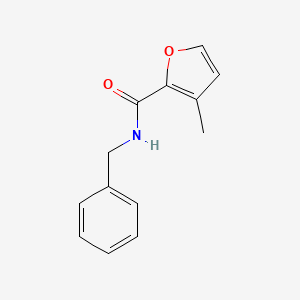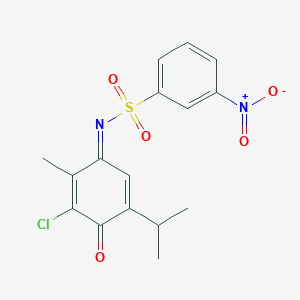![molecular formula C19H19ClN2O2 B5754999 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, commonly known as BCI-121, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of
作用機序
BCI-121 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BCI-121 binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to downstream substrates. This leads to the modulation of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCI-121 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. BCI-121 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. It has also been shown to modulate the DNA damage response by inhibiting the activity of CK2 in DNA repair.
実験室実験の利点と制限
One of the main advantages of BCI-121 is its selectivity for CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. It has also been shown to be effective in vivo, making it a useful tool for investigating the role of CK2 in disease models. However, one limitation of BCI-121 is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve complete inhibition of CK2 activity in vitro and in vivo.
将来の方向性
There are several future directions for the use of BCI-121 in scientific research. One area of interest is the role of CK2 in cancer and the potential use of BCI-121 as a cancer therapy. Another area of interest is the role of CK2 in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of BCI-121 as a neuroprotective agent. Finally, there is interest in the use of BCI-121 as a tool for investigating the function of CK2 in cellular processes, such as cell cycle regulation and DNA repair.
合成法
The synthesis of BCI-121 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 5,6-dimethyl-2-aminobenzoxazole to form the corresponding amide. This amide is then reacted with butanoyl chloride to yield the final product, BCI-121. The purity and yield of BCI-121 can be improved by using different purification techniques, such as recrystallization or column chromatography.
科学的研究の応用
BCI-121 has been used extensively in scientific research to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. BCI-121 has been used to study the role of CK2 in cancer, neurodegenerative diseases, and inflammation. It has also been used as a tool to investigate the function of CK2 in cellular processes, such as cell cycle regulation and DNA repair.
特性
IUPAC Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-4-5-18(23)21-13-6-7-15(20)14(10-13)19-22-16-8-11(2)12(3)9-17(16)24-19/h6-10H,4-5H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOSEFWFMDXXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)



![5-methyl-2-furaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5754967.png)
![methyl 4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5754986.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5755002.png)
![1-ethyl-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5755005.png)
